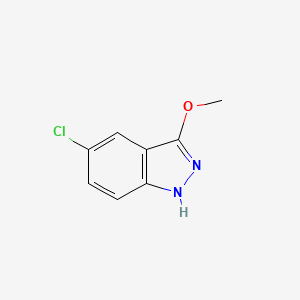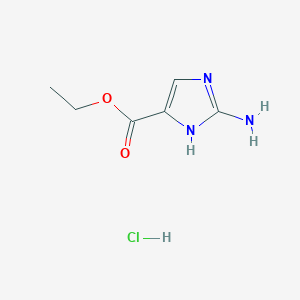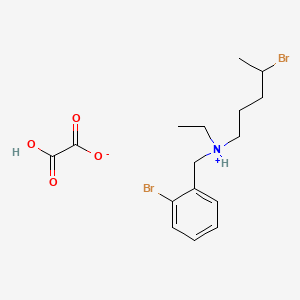
BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE is a complex organic compound that belongs to the class of benzylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE typically involves multiple steps, starting with the bromination of benzylamine The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE involves its interaction with specific molecular targets. The bromine atoms and the oxalate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the bromine and oxalate groups.
o-Bromo-N-ethylbenzylamine: Lacks the additional bromopentyl group.
N-(4-Bromopentyl)-N-ethylbenzylamine: Similar structure but without the oxalate group.
Properties
CAS No. |
40616-88-4 |
|---|---|
Molecular Formula |
C16H23Br2NO4 |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
4-bromopentyl-[(2-bromophenyl)methyl]-ethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H21Br2N.C2H2O4/c1-3-17(10-6-7-12(2)15)11-13-8-4-5-9-14(13)16;3-1(4)2(5)6/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
HQKQVLYWKYPHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCC(C)Br)CC1=CC=CC=C1Br.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


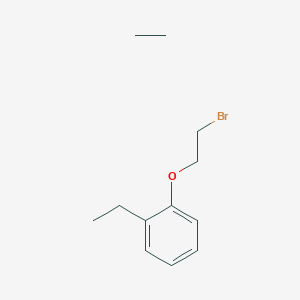
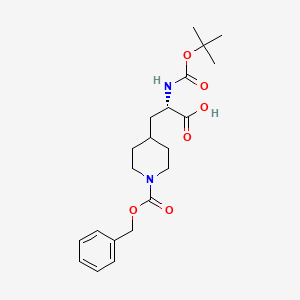
![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
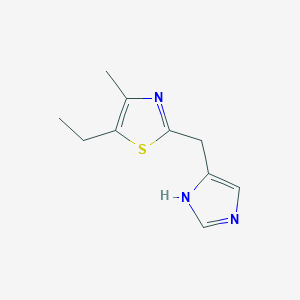
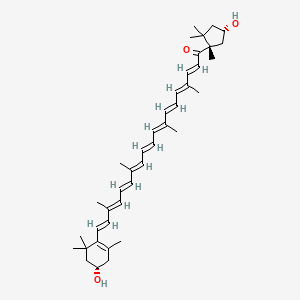
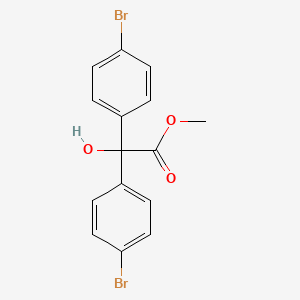
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
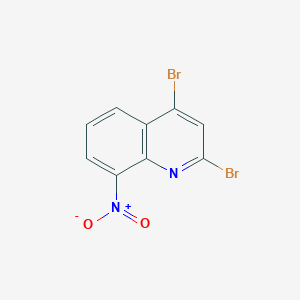
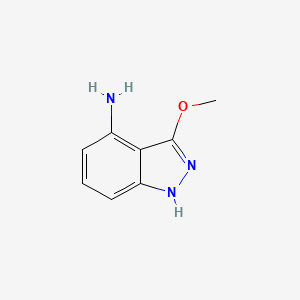
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
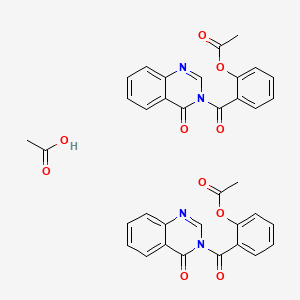
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
